![molecular formula C7H4Br2ClNO B1385827 3,5-Dibromo-2-chlorobenzamide CAS No. 860683-15-4](/img/structure/B1385827.png)
3,5-Dibromo-2-chlorobenzamide
Overview
Description
3,5-Dibromo-2-chlorobenzamide is a chemical compound with the molecular formula C7H4Br2ClNO and a molecular weight of 313.38 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 3,5-Dibromo-2-chlorobenzamide involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-2-chlorobenzamide is characterized by nuclear magnetic resonance and infrared spectroscopy . The structures of some compounds in this series have been established by X-ray crystallography .Scientific Research Applications
Proteomics Research
3,5-Dibromo-2-chlorobenzamide: is mentioned as a product used in proteomics research. Proteomics involves the study of proteins, their structures, functions, and interactions. This compound could be used in experiments related to protein synthesis or modification .
Catalysis
Enzyme Substrate
Pharmacological Screening
There is a mention of derivatives of similar compounds being synthesized for pharmacological screening, particularly for antitubercular activity .
Safety and Hazards
properties
IUPAC Name |
3,5-dibromo-2-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClNO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDKACKCSSIVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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